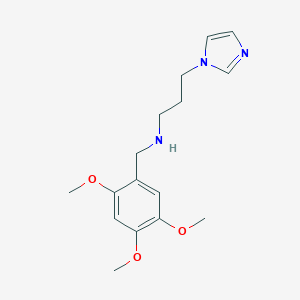![molecular formula C16H16N4O3S2 B274466 N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B274466.png)
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide, also known as Compound A, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound was first synthesized in the early 2000s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments. In
Aplicaciones Científicas De Investigación
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide A has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where this compound A has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound A has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis and asthma. Other potential applications include cancer research, where this compound A has been shown to have anti-tumor effects, and cardiovascular research, where it has been shown to have vasodilatory effects.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide A is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. One of the key pathways that is thought to be involved is the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and immune response. This compound A has been shown to inhibit the activation of NF-κB, leading to a reduction in inflammation and immune response. In addition, this compound A has been shown to modulate the expression of various genes involved in cell growth and survival, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
This compound A has been shown to have a number of biochemical and physiological effects in various animal models. In studies conducted in rats, this compound A has been shown to have neuroprotective effects, reducing the damage caused by ischemia and oxidative stress. In addition, this compound A has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Other studies have shown that this compound A has vasodilatory effects, reducing blood pressure and improving blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide A has a number of advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified, making it a convenient tool for researchers. In addition, it has been shown to have a wide range of potential applications in scientific research, making it a versatile compound that can be used in a variety of different studies. However, there are also limitations to the use of this compound A in laboratory experiments. One of the main limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies using this compound. In addition, it may have off-target effects that could complicate the interpretation of results.
Direcciones Futuras
There are a number of potential future directions for research on N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide A. One area of research that is particularly promising is the development of new therapeutic agents based on the structure of this compound A. By modifying the structure of this compound, it may be possible to create more potent and selective compounds that have even greater potential for use in the treatment of various diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound A and to identify its molecular targets. This information could be used to develop new drugs that target these pathways, potentially leading to the development of new treatments for a variety of different diseases.
Métodos De Síntesis
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide A can be synthesized using a multi-step process that involves the reaction of several different reagents. The synthesis starts with the reaction of 5-methyl-3-aminooxazole with 2-bromoacetic acid to produce 5-methyl-3-(2-bromoacetyl)oxazole. This intermediate is then reacted with sodium thiomethoxide to produce the corresponding thioester, which is subsequently reacted with 4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidine-2-sulfanyl chloride to yield this compound A.
Propiedades
Fórmula molecular |
C16H16N4O3S2 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16N4O3S2/c1-8-6-11(20-23-8)17-12(21)7-24-16-18-14(22)13-9-4-2-3-5-10(9)25-15(13)19-16/h6H,2-5,7H2,1H3,(H,17,20,21)(H,18,19,22) |
Clave InChI |
FBZNDWZZQFNHKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
SMILES canónico |
CC1=CC(=NO1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)
![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
![1-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]propan-2-ol](/img/structure/B274390.png)
![N-{3-ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B274391.png)
![3-{[4-(Methylthio)benzyl]amino}-1-adamantanol](/img/structure/B274392.png)
![N-tert-butyl-2-{2-ethoxy-4-[({2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl}amino)methyl]phenoxy}acetamide](/img/structure/B274395.png)
![N-{3-ethoxy-2-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B274396.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)

![2-{2-[(Biphenyl-4-ylmethyl)amino]ethoxy}ethanol](/img/structure/B274406.png)
![3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)
![N-(1-azabicyclo[2.2.2]oct-3-yl)-N-(1-naphthylmethyl)amine](/img/structure/B274408.png)